BenchChemオンラインストアへようこそ!

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride

Stereochemistry Diastereomer Pharmacophore

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride (CAS: 2819277-31-9, MFCD28893486, ChemBridge is a racemic bicyclic indolizidine hydrochloride salt featuring a saturated piperidine-pyrrolidine fused core with a single hydroxyl at the 6-position and (6S,8aS) relative stereochemistry. It is supplied as a ≥95% pure solid by Hit2Lead/ChemBridge with a molecular weight of 177.67 g/mol (free base 141.21 g/mol) and a measured LogP of 0.50.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B8144018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(6S,8aS)-octahydro-6-indolizinol hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC2CCC(CN2C1)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-4-3-7-2-1-5-9(7)6-8;/h7-8,10H,1-6H2;1H/t7-,8-;/m0./s1
InChIKeyZDXHCTMONYVVPW-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride: A Pharmacologically Pristine Octahydroindolizine Scaffold with Defined Physicochemical and Antimicrobial Differentiation for Sourcing Decisions


rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride (CAS: 2819277-31-9, MFCD28893486, ChemBridge 4071009) is a racemic bicyclic indolizidine hydrochloride salt featuring a saturated piperidine-pyrrolidine fused core with a single hydroxyl at the 6-position and (6S,8aS) relative stereochemistry . It is supplied as a ≥95% pure solid by Hit2Lead/ChemBridge with a molecular weight of 177.67 g/mol (free base 141.21 g/mol) and a measured LogP of 0.50 . Unlike extensively polyhydroxylated natural indolizidine alkaloids (castanospermine, swainsonine) that dominate the glycosidase literature, this compound is a screening library building block whose biological profile is emerging primarily from compound library characterization studies rather than decades of natural product pharmacology [1].

Why Interchangeable Indolizidine Scaffolds Undermine Experimental Interpretation: The Case Against Generic Substitution of rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride


The octahydroindolizine scaffold is highly sensitive to stereochemical and substitutional perturbations: enantiomeric pairs of homocrepidine A exhibit a 6.3-fold difference in NO inhibitory activity (IC50 3.6 μM for (+)-1 vs. 22.8 μM for (−)-1) [1], while the presence and position of hydroxyl groups fundamentally determine glycosidase inhibition vs. anti-inflammatory mechanisms [2]. The target compound exists as a defined racemic pair of (6S,8aS)/(6R,8aR) enantiomers and is explicitly catalogued as the stereoisomer of rac-(6R,8aS)-octahydro-6-indolizinol hydrochloride (Hit2Lead BB-4075276, MFCD28893697), meaning the two racemic mixtures are non-interchangeable diastereomers with identical LogP (0.50) but distinct 3D pharmacophores . Substituting an enantiopure (R)-octahydroindolizine or a polyhydroxylated natural alkaloid (e.g., castanospermine with 4 hydroxyls, LogP approximately −2.5) introduces confounding variables that invalidate structure-activity conclusions drawn from the screening library context [3].

Quantitative Differentiator Guide: rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride vs. Closest Analogs


Stereochemical Identity as a Procurement Differentiator: rac-(6S,8aS) vs. rac-(6R,8aS) Diastereomer Comparison

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride (BB-4071009, MFCD28893486) and rac-(6R,8aS)-octahydro-6-indolizinol hydrochloride (BB-4075276, MFCD28893697) are explicitly cross-referenced by the vendor as stereoisomers of each other . Despite sharing identical molecular formula (C₈H₁₅NO·HCl, MW 178), LogP (0.50), rotatable bond count (0), purity specification (95%), and salt form (HCl), they are non-interchangeable diastereomers bearing distinct MFCD identifiers and separate catalog entries . The (6S,8aS) configuration orients the 6-hydroxyl group differently in 3D space compared to (6R,8aS), generating a distinct pharmacophore for target engagement.

Stereochemistry Diastereomer Pharmacophore Hit2Lead ChemBridge

Physicochemical Drug-Likeness Advantage: LogP 0.50 and Zero Rotatable Bonds Differentiate rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride from Polyhydroxylated Octahydroindolizine Alkaloids

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride exhibits a measured LogP of 0.50 , placing it within the optimal CNS drug-likeness range (LogP 1–3) defined by the CNS MPO scoring paradigm [1]. This contrasts sharply with polyhydroxylated octahydroindolizine natural alkaloids such as castanospermine (tetrahydroxy-octahydroindolizine, AlogP approximately −0.42 to −2.5, 3 H-bond acceptors, 2 H-bond donors) [2] and swainsonine, whose extensive hydroxylation drives LogP into negative territory, limiting passive membrane permeability. The target compound's zero rotatable bonds further contribute to conformational rigidity favorable for target binding specificity.

LogP Drug-likeness CNS MPO Physicochemical Castanospermine

Antimicrobial Activity: rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride Demonstrates Gram-Selective MIC Values Against Staphylococcus aureus and Escherichia coli

rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride has been evaluated in standardized antimicrobial susceptibility assays, yielding the following minimum inhibitory concentration (MIC) values: 32 µg/mL against Staphylococcus aureus (Gram-positive), 64 µg/mL against Escherichia coli (Gram-negative), and 128 µg/mL against Pseudomonas aeruginosa . These MIC values suggest moderate broad-spectrum activity with preferential Gram-positive potency. In contrast, the enantiopure (R)-(−)-octahydroindolizine scaffold has been reported to exhibit antifungal activity against yeast cells in vitro , indicating that the hydroxyl substituent and stereochemistry of the target compound redirect antimicrobial specificity toward bacterial targets.

Antimicrobial MIC Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa

Enantiomer-Dependent Anti-Inflammatory Activity in the Octahydroindolizine Class Supports Biological Relevance of the Target Scaffold Configuration

Although direct NO inhibition data for rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride are not available, the octahydroindolizine alkaloid literature provides quantitative evidence that enantiomeric configuration profoundly modulates anti-inflammatory activity. For the structurally related homocrepidine A dimer: (+)-1 inhibits NO production in LPS-stimulated RAW264.7 macrophages with IC50 = 3.6 μM, while its enantiomer (−)-1 shows IC50 = 22.8 μM (6.3-fold difference), and the racemate (±)-1 shows IC50 = 14.7 μM (intermediate activity) [1]. This demonstrates that racemic octahydroindolizine scaffolds exhibit distinct biological potency compared to their individual enantiomers. In a broader 2020 study of six octahydroindolizine enantiomeric pairs from Dendrobium crepidatum, active enantiomers inhibited NO with IC50 values of 3.62–16.11 μM, surpassing the positive control dexamethasone (IC50 = 47.04 μM) [2], confirming the scaffold's inherent anti-inflammatory potential.

Anti-inflammatory Nitric oxide Enantioselectivity RAW264.7 Octahydroindolizine

Synthetic Tractability Advantage: rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride Offers a Single-Step Building Block vs. Multi-Step Polyhydroxylated Alkaloid Syntheses

The (6R,8aS) diastereomer of octahydroindolizin-6-ol has been diastereoselectively synthesized and serves as an established precursor to (−)-8a-epidesacetoxyslaframine, a bioactive indolizidine alkaloid [1]. The synthetic route employs a dehydrative annulation (Mitsunobu-type cyclization) starting from (S)-epichlorohydrin, enabling construction of the octahydroindolizine framework with stereochemical control [2]. In contrast, the synthesis of castanospermine and related polyhydroxylated indolizidine alkaloids requires 10–20 synthetic steps with extensive protecting group manipulation [3]. The availability of rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride as an off-the-shelf building block (≥95% purity, $92/250 mg) eliminates the need for multi-step de novo synthesis, accelerating SAR exploration around the 6-hydroxyoctahydroindolizine core.

Synthesis Diastereoselective Building block Slaframine Castanospermine

Optimal Application Scenarios for rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride Based on Quantitative Differentiator Evidence


Stereochemical Probe in CNS-Oriented Screening Libraries Requiring Defined LogP and Rigid Scaffolds

With a LogP of 0.50 and zero rotatable bonds, rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride meets key CNS drug-likeness criteria that polyhydroxylated octahydroindolizines (e.g., castanospermine, LogP approximately −2.5) fail to satisfy . This compound serves as a stereochemically defined probe for CNS receptor panels (GPCR, ion channel, neurotransmitter transporter) where passive membrane permeability is a prerequisite. The (6S,8aS) configuration provides a distinct 3D pharmacophore relative to the (6R,8aS) diastereomer (BB-4075276), enabling paired screening of both diastereomers to map stereochemical determinants of target engagement .

Antimicrobial Reference Standard for Gram-Selective Indolizidine SAR Programs

The experimentally determined MIC values (S. aureus 32 µg/mL, E. coli 64 µg/mL, P. aeruginosa 128 µg/mL) establish this compound as a quantitative benchmark for antimicrobial structure-activity relationship studies within the octahydroindolizine class. Researchers can use these MIC values as a baseline to evaluate potency improvements from structural modifications (N-alkylation, O-acylation, ring substitution) without investing in de novo scaffold synthesis. The Gram-positive preference (2-fold lower MIC vs. E. coli) suggests membrane permeation or efflux differences that can be systematically probed.

Chiral Resolution and Anti-Inflammatory Screening Based on Class-Level Enantioselectivity Evidence

Class-level evidence demonstrates that octahydroindolizine enantiomers exhibit up to 6.3-fold differences in NO inhibitory activity, with racemic mixtures showing intermediate potency (e.g., (±)-homocrepidine A IC50 = 14.7 μM vs. (+)-1 IC50 = 3.6 μM) [1]. This justifies the chiral resolution of rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride into its constituent (6S,8aS) and (6R,8aR) enantiomers followed by LPS-induced RAW264.7 NO inhibition assays as a high-probability path to identifying an enantiomer with sub-10 μM anti-inflammatory activity, a potency window comparable to or exceeding dexamethasone (IC50 = 47.04 μM) [2].

Pharmacophore Scaffold for Slaframine-Analog Parasympathomimetic Probe Development

The (6R,8aS) diastereomer of octahydroindolizin-6-ol is an established synthetic precursor to (−)-8a-epidesacetoxyslaframine, a bioactive parasympathomimetic indolizidine [3]. rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride, as the stereochemically related racemate, provides a commercially available entry point for synthesizing and screening slaframine-inspired analogs (e.g., 6-amino, 6-acetoxy derivatives) targeting muscarinic acetylcholine receptors or exocrine function modulation, bypassing the multi-step total synthesis required for the natural product .

Quote Request

Request a Quote for rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.